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Compound of Interest

Compound Name: Methyl crotonate

Cat. No.: B153886 Get Quote

For researchers and professionals in drug development and chemical analysis, Nuclear

Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular

structures. This guide provides a detailed analysis of the ¹H NMR spectrum of methyl
crotonate, comparing it with a common isomer, methyl 3-butenoate, to highlight the subtleties

of spectral interpretation.

Analysis of Methyl Crotonate ¹H NMR Spectrum
Methyl crotonate, systematically named methyl (E)-but-2-enoate, presents a distinct ¹H NMR

spectrum that is a textbook example of spin-spin coupling in unsaturated esters. The molecule

contains four unique proton environments, leading to four distinct signals in the spectrum.

Structure of Methyl Crotonate:

The analysis of its ¹H NMR spectrum is summarized in the table below.
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Proton

Assignment
Signal Label

Chemical

Shift (δ,

ppm)

Integration Multiplicity

Coupling

Constant (J,

Hz)

-CH₃ (vinyl) a ~1.88 3H
Doublet of

doublets (dd)

J_ac ≈ 6.9,

J_ab ≈ 1.7

=CH (α to

C=O)
b ~5.86 1H

Doublet of

quartets (dq)

J_bc ≈ 15.6,

J_ab ≈ 1.7

=CH (β to

C=O)
c ~6.98 1H

Doublet of

quartets (dq)

J_bc ≈ 15.6,

J_ac ≈ 6.9

-OCH₃ (ester) d ~3.73 3H Singlet (s) N/A

Comparison with Isomeric Impurity: Methyl 3-
Butenoate
A common isomer of methyl crotonate is methyl 3-butenoate. Its presence as an impurity can

be readily identified by its characteristic ¹H NMR spectrum, which differs significantly from that

of methyl crotonate.

Structure of Methyl 3-Butenoate:

The table below summarizes the expected ¹H NMR data for methyl 3-butenoate.

Proton

Assignment
Signal Label

Chemical

Shift (δ,

ppm)

Integration Multiplicity

Coupling

Constant (J,

Hz)

=CH₂ e' ~5.1-5.3 2H Multiplet (m)

=CH e ~5.8-6.0 1H Multiplet (m)

-CH₂- f ~3.1 2H
Doublet of

triplets (dt)

-OCH₃ g ~3.68 3H Singlet (s) N/A
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The most notable differences are the absence of the large trans-coupling constant (~15.6 Hz)

and the presence of signals corresponding to a terminal vinyl group in methyl 3-butenoate.

Experimental Protocol for ¹H NMR Spectroscopy
A standard protocol for acquiring a high-quality ¹H NMR spectrum of methyl crotonate is as

follows:

Sample Preparation:

Accurately weigh approximately 5-10 mg of the methyl crotonate sample.

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a

clean, dry vial.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to a clean 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution. This is typically an

automated process on modern spectrometers.

Data Acquisition:

Set the appropriate spectral width (e.g., -2 to 12 ppm).

Use a standard 90° pulse sequence.

Set the number of scans (e.g., 8 to 16) and a suitable relaxation delay (e.g., 1-2 seconds)

to ensure accurate integration.
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Acquire the Free Induction Decay (FID).

Data Processing:

Apply a Fourier transform to the FID to obtain the spectrum.

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

Perform baseline correction to obtain a flat baseline.

Integrate the signals to determine the relative number of protons.

Reference the spectrum by setting the TMS peak to 0.00 ppm.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective protons in the molecule.

Visualization of ¹H-¹H Coupling in Methyl Crotonate
The following diagram illustrates the spin-spin coupling relationships between the protons in

the methyl crotonate molecule.

Vinyl Protons

Methyl Protons

H(b) H(c) J_bc ≈ 15.6 Hz

H₃C(a)

 J_ab ≈ 1.7 Hz

 J_ac ≈ 6.9 Hz

H₃C(d)
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Click to download full resolution via product page

Caption: Coupling network in methyl crotonate.

To cite this document: BenchChem. [A Comparative Guide to the ¹H NMR Spectrum of
Methyl Crotonate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b153886#analysis-of-methyl-crotonate-1h-nmr-
spectrum]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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